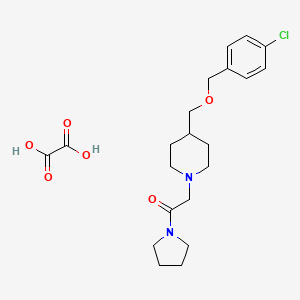
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C21H29ClN2O6 and its molecular weight is 440.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate represents a complex organic molecule with potential pharmacological applications. Its structure includes piperidine and pyrrolidine moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This formula indicates the presence of various functional groups that contribute to its biological activity. The chlorobenzyl group is particularly noteworthy due to its influence on receptor interactions and enzyme inhibition.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds containing piperidine and pyrrolidine rings. Studies indicate that derivatives of these structures exhibit significant antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary data suggests that similar compounds show strong inhibitory activity against AChE, with IC50 values indicating high potency . Urease inhibitors are also significant in managing conditions like kidney stones, where they prevent the formation of struvite stones by inhibiting urease activity .
Case Studies
- Study on Antibacterial Activity : A series of piperidine derivatives were synthesized and tested for antibacterial efficacy. Compounds with structural similarities to this compound demonstrated moderate to strong activity against various bacterial strains, suggesting a promising avenue for further research .
- Enzyme Inhibition Research : In a study assessing the enzyme inhibition properties of several piperidine derivatives, compounds structurally related to our target compound showed significant inhibition of AChE and urease, with some achieving IC50 values lower than standard reference drugs .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperidine Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The chlorobenzyl group is introduced via nucleophilic substitution reactions.
- Final Coupling : The final structure is obtained by coupling the piperidine derivative with the pyrrolidine moiety under controlled conditions.
Comparative Analysis
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2-(4-Chlorobenzyl)-piperidine | Contains piperidine | Antibacterial, AChE inhibition | 5.0 |
| 2-(4-Chlorophenyl)-pyrrolidine | Contains pyrrolidine | Moderate antibacterial | 10.0 |
| This compound | Complex structure with both rings | High potential for AChE inhibition | TBD |
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-1-pyrrolidin-1-ylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O2.C2H2O4/c20-18-5-3-16(4-6-18)14-24-15-17-7-11-21(12-8-17)13-19(23)22-9-1-2-10-22;3-1(4)2(5)6/h3-6,17H,1-2,7-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKJAVNCPQKJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














